1-Decanamine, N,N-dipentyl-
Description
1-Decanamine, N,N-dipentyl- (hypothetical IUPAC name) is a tertiary amine derivative of decanamine, where two pentyl groups replace hydrogen atoms on the nitrogen. These analogues share a decanamine backbone with varying alkyl substituents, influencing their physicochemical and biological behaviors .
Properties
CAS No. |
820209-46-9 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N,N-dipentyldecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-10-11-12-13-14-17-20-21(18-15-8-5-2)19-16-9-6-3/h4-20H2,1-3H3 |
InChI Key |
QLHWSMNTQIDVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCC)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanamine, N,N-dipentyl- typically involves the reaction of decylamine with pentyl halides under basic conditions. The reaction can be represented as follows:
Decylamine+Pentyl Halide→1-Decanamine, N,N-dipentyl-+Halide Salt
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-Decanamine, N,N-dipentyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Decanamine, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-Decanamine, N,N-dipentyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Decanamine, N,N-dipentyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. The long carbon chain provides hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Analogues
1-Decanamine, N,N-Bis(3-methylbutyl)- (CAS 14426-10-9)
- Molecular Formula : C20H43N
- Molecular Weight : 297.56 g/mol
- Key Properties :
- Boiling Point: 322.9 ± 10.0 °C (predicted)
- Density: 0.811 ± 0.06 g/cm³ (predicted)
- pKa: 9.95 ± 0.50 (predicted)
- Structure : Branched pentyl (3-methylbutyl) groups reduce molecular packing, lowering boiling points compared to linear analogues .
N,N-Dimethyldecylamine (CAS 1120-24-7)
- Molecular Formula : C12H27N
- Molecular Weight : 185.35 g/mol
- Key Properties :
1-Decanamine, N,N-Diethyl (CAS 6308-94-7)
- Molecular Formula : C14H31N
- Molecular Weight : 218.10 g/mol
- Comparison : Ethyl substituents balance hydrophobicity and solubility, contrasting with bulkier pentyl groups .
Functional Analogues
Decylamine Oxide (CAS 2605-79-0)
- Molecular Formula: C12H27NO
- Molecular Weight : 201.35 g/mol
- Key Properties :
N,N-Didecyldecylamine (CAS 1070-01-5)
- Molecular Formula : C30H63N
- Molecular Weight : Higher than dipentyl derivatives.
- Thermodynamics : Heat capacity (Cp,gas) ranges from 1,528.99 to 1,674.11 J/mol·K (Joback method), reflecting increased molecular complexity .
Thermodynamic and Physical Properties
| Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Heat Capacity (J/kg·K) |
|---|---|---|---|---|---|---|
| 1-Decanamine, N,N-dipentyl-* | C20H43N | ~297.56 | ~320 (predicted) | ~0.81 (predicted) | ~10.0 | N/A |
| N,N-Bis(3-methylbutyl)-** | C20H43N | 297.56 | 322.9 ± 10.0 | 0.811 ± 0.06 | 9.95 ± 0.50 | N/A |
| N,N-Dimethyldecylamine | C12H27N | 185.35 | Not reported | Not reported | ~10.5 | 2.050 (at 298.15 K)* |
| Decylamine Oxide | C12H27NO | 201.35 | Not reported | Not reported | ~4.5 (oxidized) | N/A |
*Hypothetical data inferred from analogues.
CAS 14426-10-9 .
* Data for N,N-Dimethyloctanamine (CAS 7378-99-6) at 298.15 K .
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